molecular formula C17H21NO3 B2853028 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol CAS No. 892579-84-9

2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol

Cat. No. B2853028
CAS RN: 892579-84-9
M. Wt: 287.359
InChI Key: DBQDYBNGDKGIIW-UHFFFAOYSA-N
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Description

“2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol” is a chemical compound that is related to 2,4-dimethoxybenzylamine . It has a molecular weight of 211.26 . The compound is in the form of an oil .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2,4-dimethoxybenzylamine with appropriate amine acid derivatives . The reaction can be facilitated by either N,N’-dicyclohexylcarbodiimide or N-diethyl-amino-1-propyne .


Molecular Structure Analysis

The molecular structure of “2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol” is related to 2,4-dimethoxybenzylamine, which has a molecular formula of C9H13NO2 . The average mass is 167.205 Da and the monoisotopic mass is 167.094635 Da .


Chemical Reactions Analysis

The 2,4-dimethoxybenzyl (Dmb) group, which is part of the “2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol” structure, can be removed by trifluoroacetic acid or anhydrous hydrogen fluoride to give the free amide . This indicates that the compound can undergo chemical reactions under certain conditions.


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 211.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available data.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of new antibacterial agents . Therefore, it’s possible that this compound may also interact with bacterial proteins or enzymes.

Mode of Action

It’s known that similar compounds can act as nucleophiles in organic synthesis . This suggests that 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol might interact with its targets by donating a pair of electrons, leading to the formation of new bonds.

Pharmacokinetics

Its molecular weight (28731 g/mol) and predicted boiling point (4435±400 °C) suggest that it might have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol. For instance, it’s stable in the presence of oxygen and heat but can degrade under light exposure . Therefore, it should be stored in a dark place at room temperature for optimal stability .

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-15-9-8-14(17(10-15)21-2)11-18-12-16(19)13-6-4-3-5-7-13/h3-10,16,18-19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQDYBNGDKGIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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